

# Flt3-IN-24: A Potent and Selective Inhibitor of FLT3 Kinase

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## Compound of Interest

Compound Name: Flt3-IN-24

Cat. No.: B12372492

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Flt3-IN-24**, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), against other known FLT3 inhibitors. This document summarizes its activity and provides context for its potential application in research and development.

**Flt3-IN-24** has been identified as a potent and selective inhibitor of the FLT3 kinase, with a reported IC<sub>50</sub> value of 7.94 nM[1]. While detailed public data on its selectivity profile against a broad panel of other kinases is not currently available, its high potency against FLT3 positions it as a significant tool for studying FLT3-driven cellular processes and as a potential starting point for drug discovery programs targeting malignancies with FLT3 mutations.

## Comparative Kinase Inhibition Profile

To provide a framework for understanding the selectivity of **Flt3-IN-24**, this guide presents a comparison with other well-characterized FLT3 inhibitors for which extensive kinase screening data is available. The following table summarizes the inhibitory activity (IC<sub>50</sub> or K<sub>d</sub> in nM) of selected compounds against FLT3 and a panel of off-target kinases. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.

Kinase Target	Flt3-IN-24 (IC50, nM)	Quizartinib (AC220) (Kd, nM)	SEL24-B489 (Kd, nM)
FLT3 (Wild-Type)	7.94[1]	1	160
FLT3 (ITD mutant)	Data not available	9	16
FLT3 (D835Y mutant)	Data not available	Data not available	37
PIM1	Data not available	Data not available	2
PIM2	Data not available	Data not available	2
PIM3	Data not available	Data not available	3
KIT	Data not available	>10-fold less potent than FLT3	Data not available
RET	Data not available	>10-fold less potent than FLT3	Data not available
CSF1R	Data not available	>10-fold less potent than FLT3	Data not available
PDGFR	Data not available	>10-fold less potent than FLT3	Data not available

Note: Data for Quizartinib (AC220) and SEL24-B489 are sourced from publicly available research. The lack of comprehensive public data for **Flt3-IN-24**'s off-target activity is a current limitation.

## Experimental Methodologies

The determination of kinase inhibition profiles is crucial for assessing the selectivity and potential off-target effects of a compound. A common method employed for this purpose is the ADP-Glo™ Kinase Assay.

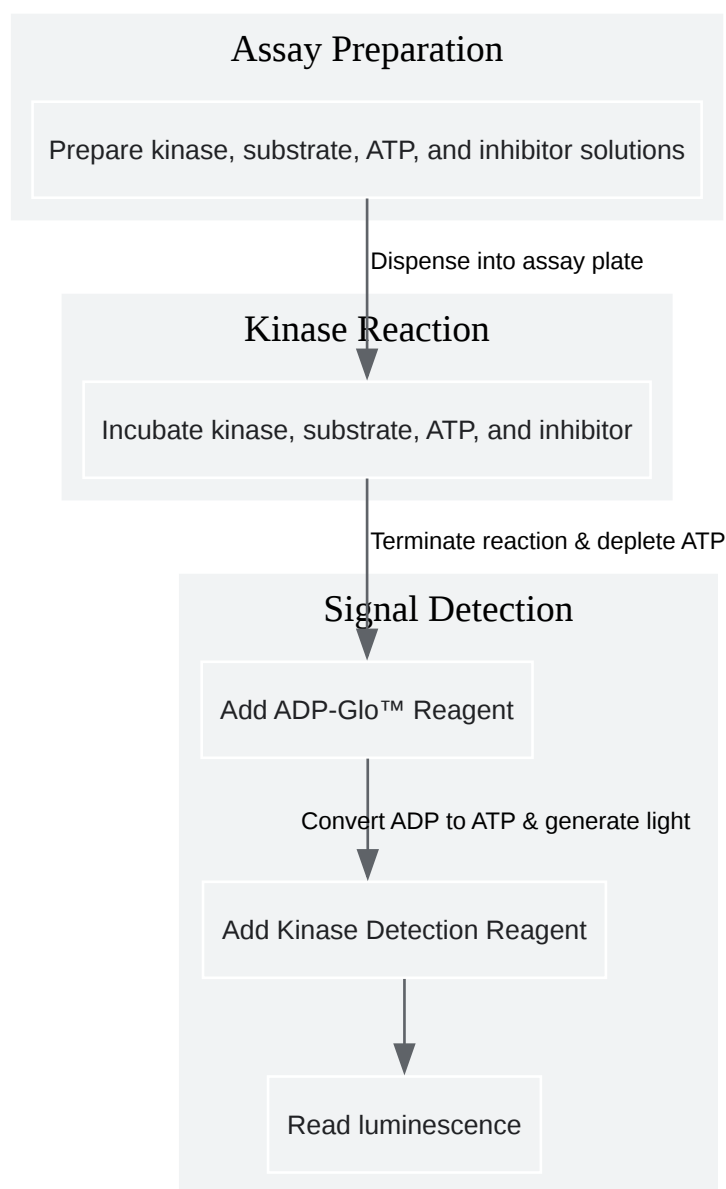
### Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in

two steps:

- **Kinase Reaction:** The kinase, its substrate, and ATP are incubated with the test compound (e.g., **Flt3-IN-24**). The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP.
- **ADP Detection:** After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.

A typical workflow for a kinase inhibition assay is as follows:



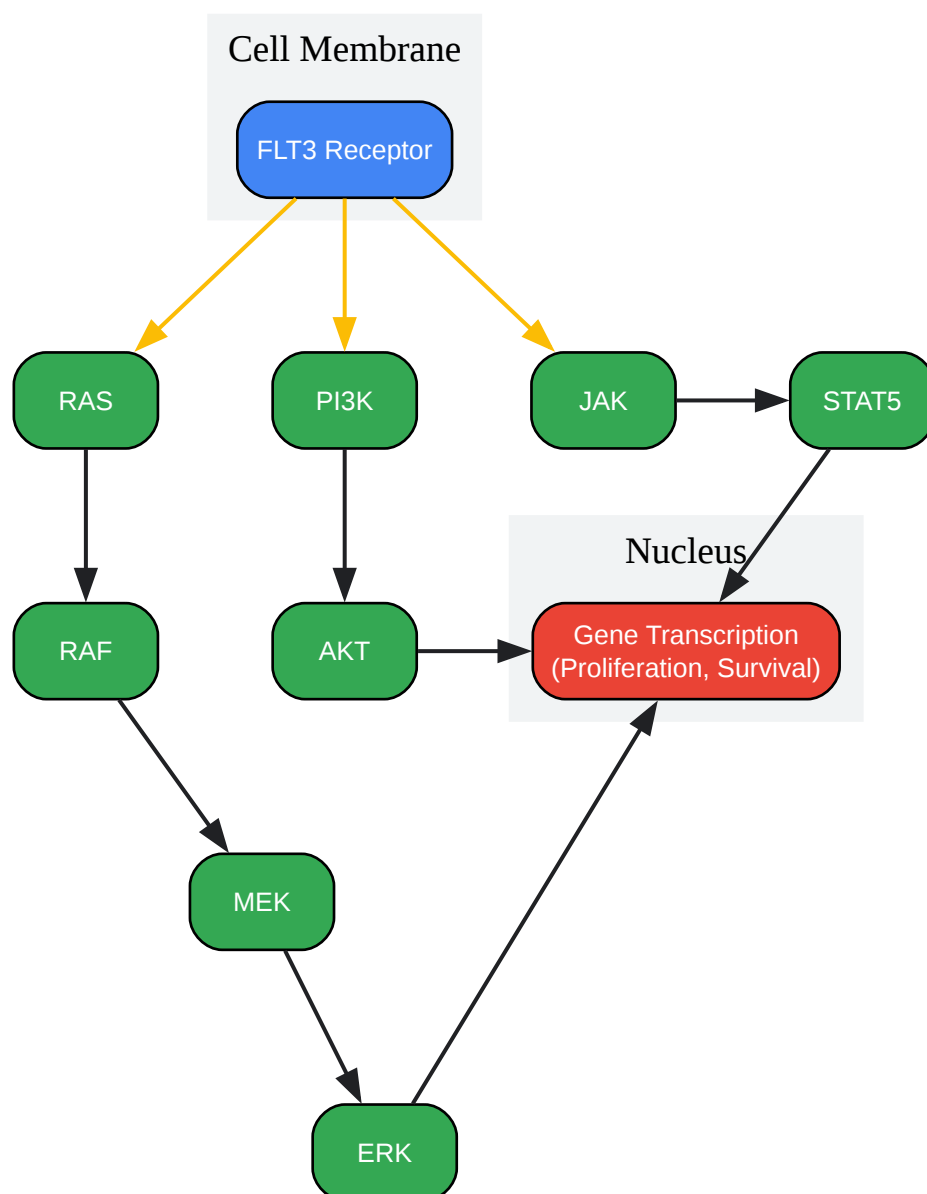
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### Kinase Inhibition Assay Workflow

## FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain hematological malignancies, such as acute myeloid leukemia (AML), activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and survival.

Upon ligand binding or due to activating mutations, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates several downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.



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#### Simplified FLT3 Signaling Pathway

Inhibitors like **Flt3-IN-24** are designed to block the kinase activity of FLT3, thereby inhibiting these downstream signaling pathways and inducing apoptosis in cancer cells that are

dependent on FLT3 signaling. The high potency of **Flt3-IN-24** suggests it can be a valuable tool for dissecting the roles of these pathways in both normal and pathological contexts.

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## References

- 1. researchgate.net [researchgate.net]
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